2-Methyl-3-propylaniline
Overview
Description
2-Methyl-3-propylaniline is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a methyl group and a propyl group attached to the benzene ring, specifically at the 2 and 3 positions, respectively. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-propylaniline can be synthesized through several methods. One common approach involves the nitration of 2-methyl-3-propylbenzene, followed by reduction of the nitro group to an amine. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-propylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is frequently used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and nitroso derivatives.
Reduction: Saturated amines.
Substitution: Halogenated anilines and other substituted derivatives.
Scientific Research Applications
2-Methyl-3-propylaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-3-propylaniline exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular functions. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Aniline: The parent compound of 2-Methyl-3-propylaniline, lacking the methyl and propyl substituents.
2-Methyl-aniline: Similar structure but with only a methyl group attached.
3-Propylaniline: Similar structure but with only a propyl group attached.
Uniqueness: this compound is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and physical properties. This dual substitution can lead to distinct interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-3-propylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-5-9-6-4-7-10(11)8(9)2/h4,6-7H,3,5,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYZBMQBQJIVFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC=C1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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